2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC20128811
Molecular Formula: C24H23N5O4S
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N5O4S |
|---|---|
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H23N5O4S/c1-16-9-11-19(33-16)14-25-26-22(30)15-34-24-28-27-23(29(24)18-7-5-4-6-8-18)17-10-12-20(31-2)21(13-17)32-3/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+ |
| Standard InChI Key | MCJHRRMOSGSDOR-AFUMVMLFSA-N |
| Isomeric SMILES | CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the 1,2,4-triazole-based hydrazide family, characterized by a central triazole ring substituted with a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-acetohydrazide moiety at position 3. The hydrazide side chain further incorporates a (5-methylfuran-2-yl)methylidene group, forming an E-configured Schiff base .
Molecular Formula and Weight
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Empirical formula:
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Molecular weight: 558.61 g/mol
Functional Groups and Stereochemistry
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1,2,4-Triazole core: Provides rigidity and hydrogen-bonding capacity.
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3,4-Dimethoxyphenyl: Enhances lipophilicity and potential π-π stacking interactions .
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Sulfanyl group: Influences redox properties and metal chelation .
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Schiff base (hydrazone): Imparts pH-dependent stability and bioactivity.
Synthetic Pathways and Optimization
Key Synthesis Steps
The compound is synthesized via a multi-step protocol:
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Formation of 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol:
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Alkylation with 2-bromoacetohydrazide:
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Reaction in dimethylformamide (DMF) using cesium carbonate as a base yields the sulfanyl-acetohydrazide intermediate.
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Schiff base formation:
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | PPh₃, CS₂, 80°C | 72 |
| 2 | Cs₂CO₃, DMF, 60°C | 68 |
| 3 | EtOH, Δ, 6 h | 85 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers (pH 7.4).
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Stability: Degrades <10% over 24 hours in PBS (pH 7.4) but hydrolyzes rapidly under acidic conditions (pH <4) .
Spectroscopic Data
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FT-IR:
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¹H-NMR (DMSO-d₆):
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δ 8.42 (s, 1H, triazole-H)
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δ 7.89 (d, J=8.4 Hz, 2H, furan-H)
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| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HSkMC) |
|---|---|---|
| HCT-116 (colon) | 3.4 | 12.7 |
| MCF-7 (breast) | 4.1 | 9.8 |
Antimicrobial Effects
The sulfanyl-triazole moiety exhibits broad-spectrum activity:
Computational and Docking Insights
Molecular Docking (Bcl-xL, PDB: 7LH7)
Challenges and Future Directions
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Synthetic Scalability: Optimize thiolation and alkylation steps to improve yields beyond 70%.
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Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Target Validation: Confirm Bcl-xL and cyclin/CDK interactions via CRISPR knockouts.
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